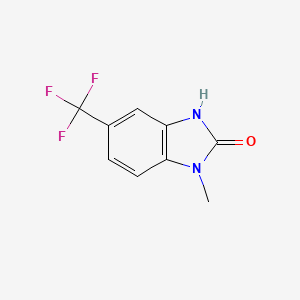

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one

Description

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one is a benzodiazol-2-one derivative characterized by a fused benzene ring with a diazole-2-one core. Key structural features include a methyl group at the 1-position and a trifluoromethyl (CF₃) substituent at the 5-position. Its molecular formula is C₉H₆F₃N₂O, with a molecular weight of 218.16 g/mol . The compound has a CAS registry number 79759-90-3 and is listed with a purity of up to 98% in commercial catalogs, though it is currently discontinued .

Properties

IUPAC Name |

3-methyl-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(9(10,11)12)4-6(7)13-8(14)15/h2-4H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIIQZYKXCFYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(F)(F)F)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one typically involves the reaction of 1-methyl-1H-benzotriazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced benzodiazole derivatives.

Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield a range of derivatives that are useful in further chemical explorations.

Biology

Research indicates that this compound may possess bioactive properties , particularly antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with biological targets, potentially leading to the development of new therapeutic agents . The trifluoromethyl group enhances cellular penetration, allowing for effective interaction with enzymes or receptors involved in disease processes.

Medicine

In medicinal chemistry, this compound is being explored for its potential in drug development . Its pharmacokinetic properties make it a candidate for designing drugs that require improved absorption and distribution within biological systems. The compound's ability to modulate enzyme activity positions it as a promising lead in developing treatments for various diseases .

Industry

The compound is utilized in the production of agrochemicals and materials with specific properties. Its chemical stability and reactivity make it valuable in formulating pesticides and herbicides that require effective performance under diverse environmental conditions .

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of benzodiazoles exhibit significant antibacterial effects against various pathogens, suggesting that similar modifications could enhance the efficacy of existing antibiotics .

- Anticancer Research : Research focused on benzodiazole derivatives has shown promising results in inhibiting cancer cell proliferation through specific molecular interactions. This indicates potential pathways for developing new anticancer agents based on the structure of this compound .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzodiazol-2-one Derivatives

Compounds sharing the benzodiazol-2-one scaffold but differing in substituents are compared below:

Key Observations :

- The trifluoromethyl group in the target compound increases electronegativity and steric bulk compared to halogenated or alkyl-substituted analogs.

- Brominated derivatives (e.g., 7-Bromo-1-methyl-5-CF₃) offer synthetic versatility for further modifications .

- The benzyl-substituted analog (C₁₃H₁₁F₃N₂O) may exhibit improved blood-brain barrier penetration due to increased hydrophobicity .

Benzimidazole and Imidazole Derivatives

Benzimidazoles and imidazoles differ in ring saturation and functional groups but share applications in medicinal chemistry:

Key Observations :

Pyrazolone and Azo-Linked Derivatives

Pyrazolones and azo compounds are distinct in core structure but share trifluoromethyl functionalities:

Key Observations :

- Azo-linked pyrazolones (e.g., C₁₇H₁₄F₃N₃O) exhibit chromophoric properties useful in dyes or sensors .

- The benzothiazole-pyrazolone hybrid (C₁₇H₁₂N₄OS) demonstrates how heterocyclic fusion can modulate electronic properties .

Research and Application Insights

- Synthetic Utility : Brominated benzodiazol-2-ones (e.g., 7-Bromo-1-methyl-5-CF₃) are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions .

- Biological Relevance : Trifluoromethyl groups in benzimidazoles and benzodiazol-2-ones are associated with enhanced bioavailability and resistance to metabolic degradation .

- Physicochemical Properties: The target compound’s logP value (predicted ~2.5) is higher than non-CF₃ analogs, suggesting improved membrane permeability .

Biological Activity

1-Methyl-5-(trifluoromethyl)-3H-1,3-benzodiazol-2-one (CAS: 79759-90-3) is a compound belonging to the benzodiazole family, characterized by a trifluoromethyl group that enhances its stability and lipophilicity. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C9H7F3N2O

- Molecular Weight : 220.16 g/mol

- Structure : The presence of the trifluoromethyl group contributes to its unique chemical properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to penetrate cell membranes effectively due to its lipophilic nature. This property allows it to interact with specific molecular targets within cells, potentially modulating enzymatic and receptor activities. The exact mechanisms remain under investigation, but preliminary studies suggest interactions with cellular signaling pathways that may influence cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the antiproliferative effects of benzodiazole derivatives on cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- IC50 Values : Some derivatives exhibited IC50 values in the low nanomolar range (10–33 nM), indicating potent activity against cancer cells .

Insecticidal Potential

The compound's structural features suggest potential insecticidal activity. Research into similar benzodiazole derivatives has indicated effectiveness against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases .

Study on Antiproliferative Effects

A recent study focused on the antiproliferative effects of various benzodiazole derivatives, including those structurally similar to this compound:

- Findings : Compounds demonstrated significant inhibition of cell growth in MCF-7 cells with some derivatives showing IC50 values comparable to established chemotherapeutics like CA-4.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| CA-4 | 3.9 | MCF-7 |

| 9h | 10 | MCF-7 |

| 9q | 23 | MDA-MB-231 |

Insecticidal Activity Assessment

In another study evaluating insecticidal properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.